![molecular formula C22H17N3O B2475722 (NE)-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]hydroxylamine CAS No. 372098-45-8](/img/structure/B2475722.png)

(NE)-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

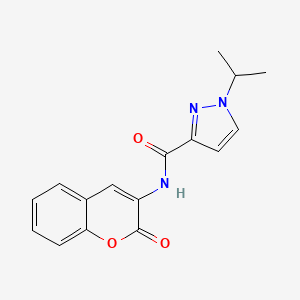

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The phenyl groups attached to the pyrazole ring suggest that it might have properties similar to other phenylpyrazole compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring with phenyl groups attached. The presence of the phenyl groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Pyrazole compounds, including phenylpyrazoles, are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo substitution reactions, and participate in the formation of other heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl and pyrazole groups. Phenylpyrazoles are generally crystalline solids at room temperature .Scientific Research Applications

Heterocyclic Pyridine-based Liquid Crystals

- Application : Synthesis and characterization of new liquid crystals for potential use in electronic displays and other technologies.

- Details : This research involved the synthesis of liquid crystals with a heterocyclic (pyridine) core and two phenyl rings, demonstrating unique mesomorphic properties useful in material science (Ong et al., 2018).

Novel Co(II) and Cu(II) Coordination Complexes

- Application : Synthesis of coordination complexes for antioxidant activity.

- Details : The study synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity, indicating potential for pharmacological applications (Chkirate et al., 2019).

Crystal Structural and In Silico Studies

- Application : Analysis of Schiff bases for drug development.

- Details : Examined the potential pharmacokinetic properties of pyrazolone derivatives, suggesting suitability for drug development due to lack of pharmacokinetic challenges (Ossai et al., 2020).

Photochromic and Molecular Switching Behavior

- Application : Development of molecular switches for various technological applications.

- Details : Investigated a Schiff base compound for its photochromic properties, finding potential applications in molecular electronics (Surati & Shah, 2015).

Antibacterial Activities of Antipyrine Derivatives

- Application : Exploration of new compounds with antibacterial properties.

- Details : Synthesis and characterization of new antipyrine derivatives with strong antibacterial activities, indicating potential for use in medical treatments (Zhang, 2011).

Computational and Pharmacological Evaluation

- Application : Assessment of derivatives for various biological activities.

- Details : Evaluated novel derivatives for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, presenting multifaceted pharmacological potential (Faheem, 2018).

properties

IUPAC Name |

(NE)-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c26-23-15-20-16-25(21-9-5-2-6-10-21)24-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-16,26H/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSYTJQIQIBDJ-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=NO)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2475641.png)

![3-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2475649.png)

![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475656.png)

![1-(tert-butyl)-4-(1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2475660.png)

![4-(2-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)ethyl)benzenesulfonamide](/img/structure/B2475661.png)